Ritivixibat
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for Ritivixibat are not extensively detailed in publicly available sources. it is known that the compound is synthesized through a series of chemical reactions involving the formation of benzothiazepine derivatives . Industrial production methods likely involve standard pharmaceutical manufacturing processes, including chemical synthesis, purification, and formulation into oral dosage forms.
Chemical Reactions Analysis
Ritivixibat undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazepine ring, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in this compound can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions Major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiazepine derivatives
Scientific Research Applications
Ritivixibat has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of bile acid transport and its effects on bile acid homeostasis.
Biology: Investigated for its role in modulating bile acid levels and its impact on liver and gastrointestinal health.
Medicine: Under clinical development for the treatment of primary sclerosing cholangitis and primary biliary cholangitis. .
Mechanism of Action
Ritivixibat exerts its effects by inhibiting the ileal bile acid transporter (IBAT), which is responsible for the reabsorption of bile acids from the intestine. By blocking this transporter, this compound reduces the enterohepatic circulation of bile acids, leading to decreased bile acid levels in the liver and blood . This mechanism helps alleviate cholestatic liver diseases by reducing bile acid-induced liver damage .
Comparison with Similar Compounds
Ritivixibat is unique in its specific inhibition of the ileal bile acid transporter. Similar compounds include:
Elobixibat: Another IBAT inhibitor used for the treatment of chronic constipation.
Maralixibat: An IBAT inhibitor under investigation for the treatment of cholestatic liver diseases.
Odevixibat: An IBAT inhibitor approved for the treatment of progressive familial intrahepatic cholestasis. This compound stands out due to its specific clinical development focus on primary sclerosing cholangitis and primary biliary cholangitis.
Properties
CAS No. |
2460667-52-9 |
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Molecular Formula |
C26H36N2O5S2 |
Molecular Weight |
520.7 g/mol |
IUPAC Name |
3-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,2,5-benzothiadiazepin-8-yl)oxy]propanoic acid |
InChI |
InChI=1S/C26H36N2O5S2/c1-4-6-14-26(15-7-5-2)19-28(20-11-9-8-10-12-20)21-17-23(34-3)22(33-16-13-25(29)30)18-24(21)35(31,32)27-26/h8-12,17-18,27H,4-7,13-16,19H2,1-3H3,(H,29,30) |
InChI Key |
XHOVXESPVIUTMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)N1)OCCC(=O)O)SC)C3=CC=CC=C3)CCCC |
Origin of Product |
United States |
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